molecular formula C10H20N2O B6361844 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one CAS No. 1240578-59-9

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one

Cat. No.: B6361844
CAS No.: 1240578-59-9
M. Wt: 184.28 g/mol
InChI Key: JLACYMRWSOHMTC-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperazine and is used in various scientific research applications. This compound is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 2-methylpiperazine with a suitable butanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired .

Properties

IUPAC Name

2-methyl-1-(2-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-8(2)10(13)12-6-5-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLACYMRWSOHMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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